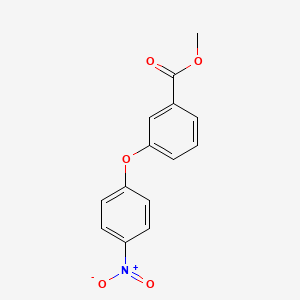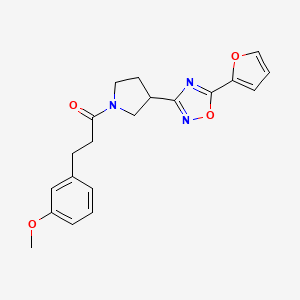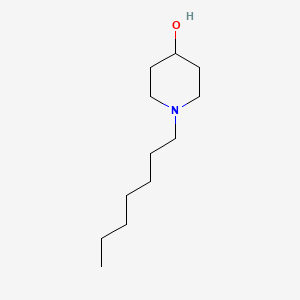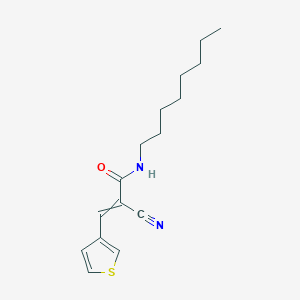![molecular formula C19H22N6O B2591645 2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1209786-44-6](/img/structure/B2591645.png)
2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound with notable chemical and biological significance. Its complex structure and interaction with various molecular targets make it a subject of interest in scientific research, particularly in fields such as chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions The synthetic route typically begins with the formation of the pyrazolo[3,4-d]pyrimidine ring system, followed by the addition of the pyrrolidine group
Key reactions in the synthesis include:
Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core.
Nucleophilic substitution reactions to introduce the pyrrolidin-1-yl group.
Amidation to attach the acetamide side chain.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency, coupled with advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions, including:
Oxidation: Introduction of oxygen atoms into the molecular framework.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of a functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features allow for versatile modifications, making it valuable for developing new materials and catalysts.
Biology: Biologically, this compound exhibits various activities that can be harnessed for therapeutic purposes. It can act as a ligand binding to specific proteins, thus influencing cellular processes and signaling pathways.
Medicine: In medicine, this compound is studied for its potential pharmaceutical applications. It may serve as a lead compound for developing new drugs targeting diseases related to its mechanism of action.
Industry: In industry, its applications could extend to materials science, where it might be used in the fabrication of polymers or nanomaterials due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or ion channels. The binding interactions influence the activity of these targets, leading to various biological responses. Pathways involved might include signal transduction cascades, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other derivatives of pyrazolo[3,4-d]pyrimidine and acetamide, which share structural motifs but differ in substituent groups.
Uniqueness: What sets 2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide apart is its specific arrangement of functional groups, contributing to its distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development in various fields.
This should give you a comprehensive overview of this compound
Properties
IUPAC Name |
2-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17(12-15-6-2-1-3-7-15)20-8-11-25-19-16(13-23-25)18(21-14-22-19)24-9-4-5-10-24/h1-3,6-7,13-14H,4-5,8-12H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDROAJUUMVLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide](/img/structure/B2591562.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)
![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)

![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)
![2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE](/img/structure/B2591577.png)

![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)





